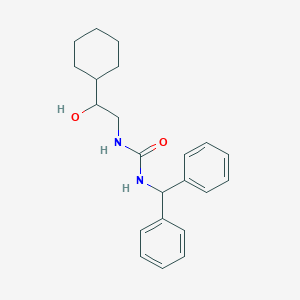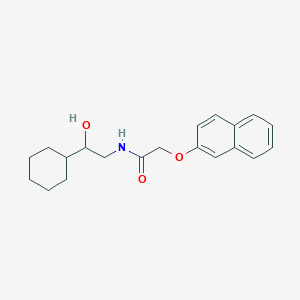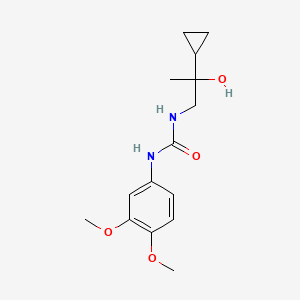
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea, also known as CHDMU, is a type of compound used in a variety of scientific research applications. It is a cyclic urea derivative that has been used in a variety of experiments to study its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclic ureas and their effects on enzyme function. It has also been used to study the effects of cyclic ureas on the induction of apoptosis and cell death. Additionally, it has been used to study the effects of cyclic ureas on the regulation of gene expression.
Wirkmechanismus
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea is not fully understood, but it is believed to involve the binding of the compound to a specific enzyme or receptor, which then triggers a signal transduction cascade. This cascade leads to the activation of various signal transduction pathways, which ultimately lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea have been studied in a variety of experiments. It has been shown to have anti-inflammatory and anti-cancer effects, as well as being able to induce apoptosis and cell death. Additionally, it has been shown to have a role in the regulation of gene expression and cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store, and it has a low toxicity profile. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea in laboratory experiments. It is not as potent as some other compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea. These include further studies into its mechanism of action, its effects on gene regulation, and its potential therapeutic applications. Additionally, further studies could be conducted to determine the effects of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea on other biological processes, such as metabolism, cell proliferation, and cell differentiation. Finally, further studies could be conducted to explore the potential of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea as an adjuvant in drug delivery.
Synthesemethoden
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has been achieved via a two-step synthesis method. The first step involves the reaction of 2-cyclohexyl-2-hydroxyethyl diphenylmethyl carbonate with urea in the presence of a base. This reaction yields 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea and dimethyl carbonate. The second step involves the hydrolysis of the dimethyl carbonate, which yields the desired product, 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea.
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-20(17-10-4-1-5-11-17)16-23-22(26)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,25H,1,4-5,10-11,16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOATMMFZWVNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495214.png)
![N-(4-acetamidophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495217.png)


![1-(2-ethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6495250.png)
![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6495290.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)

![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)